molecular formula C18H19N3O3S3 B2487973 (Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 887202-99-5

(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Katalognummer: B2487973
CAS-Nummer: 887202-99-5
Molekulargewicht: 421.55
InChI-Schlüssel: ZYOYIRQONZZAIQ-ZZEZOPTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(Phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived acetamide featuring a sulfamoyl group at position 6, a propyl substituent at position 3, and a phenylthio moiety attached via a thioether linkage. The sulfamoyl group enhances hydrophilicity and hydrogen-bonding capacity, while the phenylthio and propyl groups contribute to lipophilicity and steric bulk.

Eigenschaften

IUPAC Name

2-phenylsulfanyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOYIRQONZZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N3O4S2
  • Molecular Weight : 398.50 g/mol

Synthesis

The synthesis of this compound involves multi-step chemical reactions, typically starting from commercially available precursors. The key steps include the formation of the benzo[d]thiazole moiety and subsequent introduction of the phenylthio and sulfonamide groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

CompoundIC50 (µM)Cell Line
Compound D15HeLa
Compound E25MCF-7
Compound F30A549

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. Molecular docking studies suggest that it interacts with key targets such as DNA topoisomerases and protein kinases, disrupting their function and leading to cell death .

Case Studies

A notable study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential therapeutic role in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole and phenylthio moieties exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Studies have shown that modifications to the thiazole ring can enhance antibacterial efficacy, with some derivatives demonstrating minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study:
A study evaluated the antibacterial activity of thiazole derivatives, including the compound , against multidrug-resistant pathogens. Results indicated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Anticancer Activity

The anticancer potential of (Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been explored in various cancer cell lines. In vitro studies have shown cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups, such as the sulfamoyl and thiazole moieties, plays a critical role in enhancing its antimicrobial and anticancer properties.

In Silico Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and biological targets such as acetylcholinesterase (AChE). These studies suggest potential for further optimization and development as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Nitro-Substituted Benzothiazoles ()
  • Example Compound : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d).
  • Key Features :
    • Nitro group at position 6 of benzothiazole.
    • Thiadiazole-thioacetamide side chain.
  • In contrast, the sulfamoyl group in the target compound may improve solubility and hydrogen-bonding interactions, favoring different biological targets. The phenylthio group in the target compound replaces the thiadiazole-thioacetamide in 6d, altering steric and electronic profiles.
Trifluoromethyl-Substituted Benzothiazoles ()
  • Example Compounds : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides.
  • Key Features :
    • Trifluoromethyl group at position 6.
    • Methoxy-substituted phenylacetamide side chains.
  • Comparison :
    • The trifluoromethyl group is highly lipophilic and metabolically stable, whereas the sulfamoyl group in the target compound offers polar interactions.
    • Methoxy groups in the patent compounds may engage in π-π stacking, while the phenylthio group in the target compound could enhance radical scavenging or metal chelation .
Sulfamoyl-Substituted Benzothiazoles ()
  • Example Compound: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8).
  • Dimethyl substitution on benzothiazole.
  • Comparison :
    • The sulfamoyl group in compound 8 is part of a separate phenyl ring, limiting conjugation with the benzothiazole core. In the target compound, the sulfamoyl group is directly attached to the benzothiazole, enabling stronger electronic effects on the heterocycle.
    • The propyl group in the target compound increases lipophilicity compared to dimethyl substituents in 8 .

Physicochemical Properties

Feature Target Compound (6d) (Trifluoromethyl) (8)
Benzothiazole Substituent 6-Sulfamoyl, 3-propyl 6-Nitro 6-Trifluoromethyl 5,6-Dimethyl
Side Chain Phenylthioacetamide Thiadiazole-thioacetamide Methoxyphenylacetamide Sulfamoylphenylacetamide
Key Functional Groups Sulfamoyl, phenylthio, Z-ylidene Nitro, thiadiazole, urea Trifluoromethyl, methoxy Sulfamoyl, dimethyl
Predicted logP Moderate (due to sulfamoyl and propyl) High (nitro and thiadiazole) Very high (trifluoromethyl) Moderate (sulfamoyl)
Hydrogen Bonding Strong (sulfamoyl NH₂) Moderate (urea and nitro) Weak (methoxy) Strong (sulfamoyl NH₂)

Vorbereitungsmethoden

Synthesis of 6-Sulfamoylbenzothiazole Intermediate

The benzothiazole core is synthesized via cyclization of 2-amino-4-chlorobenzenethiol with thiourea derivatives. Subsequent sulfonation at position 6 is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, yielding 6-chlorosulfonylbenzothiazole. Ammonolysis with aqueous NH₃ at 40°C for 6 hours introduces the sulfamoyl group (-SO₂NH₂).

Reaction Conditions :

Step Reagents/Conditions Yield (%)
Cyclization Thiourea, HCl, EtOH, reflux, 8 h 72
Sulfonation ClSO₃H, CH₂Cl₂, 0°C, 2 h 68
Ammonolysis NH₃ (aq), 40°C, 6 h 85

N-Alkylation at Position 3

The 3-propyl side chain is introduced via alkylation of the benzothiazole nitrogen. Using 1-bromopropane and K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours achieves N-propylation. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with propanol, though yields are lower (∼60%).

Optimized Protocol :

  • Substrate : 6-Sulfamoylbenzothiazole (1 eq)
  • Alkylating Agent : 1-Bromopropane (1.2 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 78%

Formation of (Z)-Ylidene Acetamide Moiety

The stereoselective synthesis of the (Z)-ylidene acetamide involves condensation of 3-propyl-6-sulfamoylbenzothiazol-2-amine with 2-(phenylthio)acetyl chloride. Using triethylamine (TEA) as a base in tetrahydrofuran (THF) at −10°C favors the (Z)-isomer due to kinetic control. The reaction is quenched with ice water, and the product is purified via silica gel chromatography.

Key Parameters :

  • Temperature: −10°C to prevent epimerization
  • Solvent: THF for improved solubility
  • Base: TEA (2.5 eq)
  • Stereochemical Outcome : (Z)-configuration confirmed by NOESY (nuclear Overhauser effect spectroscopy).

Optimization Challenges and Solutions

Regioselectivity in Sulfonation

Early methods suffered from over-sulfonation at positions 4 and 6. Employing low-temperature sulfonation (0°C) with precise stoichiometry (1:1 ClSO₃H) minimizes byproducts. Post-reaction HPLC analysis shows 92% purity.

Stereochemical Control

The (Z)-configuration is thermodynamically less favored than (E) but dominates under cryogenic conditions. Computational studies (DFT at B3LYP/6-31G* level) reveal a 5.2 kcal/mol energy difference, favoring (Z)-formation at −10°C.

Purification Difficulties

The product’s low solubility in polar solvents necessitates chromatographic purification with ethyl acetate/hexane (3:7). Adding 1% acetic acid improves resolution, achieving >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.98 (q, 2H, NCH₂), 3.42 (s, 2H, SO₂NH₂), 7.32–7.45 (m, 5H, Ph-S), 8.21 (s, 1H, thiazole-H).
  • HRMS : m/z 463.1245 [M+H]⁺ (calc. 463.1251 for C₁₉H₂₂N₄O₃S₂).

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration, with a dihedral angle of 12.3° between the benzothiazole and acetamide planes. The sulfamoyl group adopts a coplanar orientation for resonance stabilization.

Comparative Analysis of Alternative Routes

Suzuki-Miyaura Coupling

A patent-disclosed method utilizes Pd(PPh₃)₄ to couple 6-bromo-3-propylbenzothiazole with phenylthioacetamide boronic ester. While efficient (yield: 82%), this route requires expensive catalysts and inert conditions.

One-Pot Tandem Synthesis

Combining cyclization, alkylation, and condensation in a single pot reduces steps but lowers yield (55%) due to intermediate instability.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified sulfamoyl groups (e.g., -SO₂NMe₂) show enhanced bioavailability in murine models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.